2-Azabicyclo[2.1.1]hexan-1-ylmethanol
Description
Structural Significance of Bridged Azabicyclic Frameworks
Bridged heterocyclic systems are of high relevance in drug discovery and medicinal chemistry. americanelements.com Their inherent three-dimensional configuration provides a level of scaffold complexity that is often sought after in modern drug design. The introduction of bridged systems into a molecular structure can have a positive influence on the pharmacokinetic profile of a potential drug. americanelements.com Specifically, these frameworks can help in reducing lipophilicity and enhancing metabolic stability. americanelements.com
Furthermore, the rigid nature of bridged systems can lead to a significant improvement in the binding interaction between a small molecule and its biological target, such as an enzyme or receptor. This is because the constrained conformation can reduce the entropic penalty upon binding and present functional groups in a well-defined spatial orientation. americanelements.com
The 2-Azabicyclo[2.1.1]hexane Core as a Constrained Scaffold
The 2-azabicyclo[2.1.1]hexane core is recognized as a constrained analogue of the amino acid proline. Proline's unique cyclic structure plays a critical role in the structure of proteins, and its analogues are therefore of great interest. The 2-azabicyclo[2.1.1]hexane structure can be considered a proline analogue where the five-membered ring is conformationally locked by a one-carbon bridge. This rigidity makes it a valuable tool for probing protein-ligand interactions.
In the context of drug design, this bicyclic system is also considered a bioisostere for other chemical groups, such as pyrrolidines and even flat aromatic rings. The concept of "escaping from flatland" in medicinal chemistry encourages the use of more three-dimensional, sp³-rich scaffolds to improve physicochemical and pharmacokinetic properties. The 2-azabicyclo[2.1.1]hexane motif serves this purpose by providing a non-planar structure that can lead to enhanced metabolic stability and water solubility.
Importance of the 1-Hydroxymethyl Functionality in Synthetic Applications
The presence of a hydroxymethyl group at the 1-position of the 2-azabicyclo[2.1.1]hexane ring system is of considerable synthetic importance. This primary alcohol functionality serves as a versatile handle for a wide range of chemical transformations. It allows for the further derivatization of the scaffold, enabling the synthesis of a library of related compounds with diverse properties. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(2-6)3-7-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMJAQGXUVGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637739-99-2 | |
| Record name | {2-azabicyclo[2.1.1]hexan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization of 2 Azabicyclo 2.1.1 Hexan 1 Ylmethanol
Reactions at the Primary Alcohol Moiety (Hydroxymethyl Group)
Oxidation Reactions
The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions dictates the final product.
Mild oxidation conditions are required to selectively form the aldehyde, 2-azabicyclo[2.1.1]hexane-1-carbaldehyde. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are well-suited for this transformation, as they are known for their high chemoselectivity and tolerance of sensitive functional groups. wikipedia.orgwikipedia.org
More vigorous oxidation, for instance using Jones reagent (chromium trioxide in sulfuric acid), can convert the primary alcohol directly to the carboxylic acid, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid. rsc.org This transformation provides a key intermediate for further derivatization, such as amide bond formation.
Table 1: Oxidation Reactions of 2-Azabicyclo[2.1.1]hexan-1-ylmethanol Derivatives
| Starting Material | Reagent | Product | Reference |
| Primary Alcohol | Dess-Martin periodinane (DMP) | Aldehyde | wikipedia.org |
| Primary Alcohol | Swern Oxidation | Aldehyde | wikipedia.org |
| Hydroxy derivative | Jones Reagent | Carboxylic Acid | rsc.org |
Halogenation and Subsequent Nucleophilic Substitutions
The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This two-step sequence is a powerful strategy for introducing a wide range of functional groups.
The primary alcohol can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃). nih.gov For the synthesis of the corresponding fluoride, deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have been successfully employed on related 2-azabicyclo[2.1.1]hexane systems. nih.gov
Once halogenated, the resulting halomethyl-2-azabicyclo[2.1.1]hexane is susceptible to nucleophilic attack. A variety of nucleophiles, including azides, cyanides, and thiolates, can displace the halide to introduce new functionalities. The reactivity of these substitution reactions can be influenced by the nature of the N-substituent on the bicyclic ring system. For instance, N-acylated derivatives of 5-anti-bromo-2-azabicyclo[2.1.1]hexanes have been shown to undergo nucleophilic displacements with various nucleophiles, including acetate, azide, and thiophenol, with the reaction rates being influenced by the solvent and the choice of metal salt. nih.gov
Table 2: Halogenation and Nucleophilic Substitution Reactions
| Starting Material | Reagent | Intermediate | Nucleophile | Final Product | Reference |
| Alcohol | PBr₃ | Bromide | - | Bromo-derivative | nih.gov |
| Alcohol | Deoxo-Fluor | Fluoride | - | Fluoro-derivative | nih.gov |
| Bromo-derivative | NaN₃ | - | Azide | Azido-derivative | nih.gov |
| Bromo-derivative | NaCN | - | Cyanide | Cyano-derivative | - |
| Bromo-derivative | NaSPh | - | Thiophenolate | Thiophenyl-derivative | nih.gov |
Formation of Ethers and Esters
The primary alcohol can also be converted to ethers and esters through various established synthetic methodologies.
Ethers can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.comwikipedia.org This method allows for the introduction of a wide variety of alkyl and aryl groups.
Esterification can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a classic approach. For more sensitive substrates, milder conditions such as the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), are preferred. organic-chemistry.orgnih.gov
Transformations Involving the Secondary Amine Functionality
The secondary amine in the 2-azabicyclo[2.1.1]hexane ring is a versatile handle for a range of chemical modifications, including alkylation, acylation, and the formation of amides and carbamates. These transformations are crucial for modulating the physicochemical properties of the molecule and for introducing pharmacophoric groups.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amine can be readily alkylated or acylated. These reactions are often employed to install protecting groups or to introduce specific substituents that can influence the biological activity of the molecule.
N-alkylation can be achieved by reacting the amine with an alkyl halide in the presence of a base. For example, N-benzylation has been accomplished using benzyl bromide and a base. choudharylab.com
N-acylation is a common transformation, often used to introduce an amide functionality or a protecting group. The use of di-tert-butyl dicarbonate ((Boc)₂O) to install the tert-butoxycarbonyl (Boc) protecting group is a widely employed strategy in the synthesis of 2-azabicyclo[2.1.1]hexane derivatives. nih.gov
Table 3: N-Alkylation and N-Acylation Reactions
| Starting Material | Reagent | Product | Reference |
| Secondary Amine | Benzyl bromide, Base | N-Benzyl derivative | choudharylab.com |
| Secondary Amine | (Boc)₂O | N-Boc derivative | nih.gov |
| Secondary Amine | Acetyl chloride, Base | N-Acetyl derivative | - |
Formation of Amides and Carbamates
The secondary amine serves as a nucleophile for the formation of amides and carbamates, which are important functional groups in many biologically active molecules.
Amide bond formation can be achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride, or by using standard peptide coupling reagents.
Carbamates are typically formed by reacting the amine with a chloroformate, such as benzyl chloroformate to yield a benzyloxycarbonyl (Cbz) protected amine, or with an isocyanate. These reactions provide stable derivatives and are often used to protect the amine functionality during subsequent synthetic steps.
Functionalization of the Bicyclic Ring System
The rigid, bicyclic structure of 2-azabicyclo[2.1.1]hexane derivatives, such as this compound, offers a unique three-dimensional scaffold for chemical exploration. The functionalization of the carbon skeleton of this ring system is a key area of research, enabling the synthesis of diverse analogues with tailored properties. These modifications can be directed to various positions on the bicyclic core, with significant attention paid to controlling the stereochemistry of the newly introduced substituents.
Modifications at C-4 (e.g., trifluoromethylation)
The C-4 position of the 2-azabicyclo[2.1.1]hexane ring is a strategic site for introducing substituents that can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The introduction of fluorine-containing groups, like the trifluoromethyl (CF3) or difluoromethyl (CHF2) group, is a widely recognized strategy in medicinal chemistry for fine-tuning these properties. researchgate.net
The synthesis of 4-(di-/trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes, including the 2-aza analogues, has been accomplished, providing access to fluorinated bicyclic proline analogues and phenyl isosteres. enamine.netresearchgate.net A key synthetic step involves the iodocyclization of fluorinated 3-aminomethyl methylenecyclobutane (B73084) precursors. enamine.netresearchgate.net This methodology allows for the gram-scale synthesis of these valuable building blocks. enamine.net The resulting 4-fluoroalkylated 2-azabicyclo[2.1.1]hexanes serve as versatile intermediates for further derivatization. enamine.net
While direct trifluoromethylation of a pre-formed this compound is not extensively detailed, the synthesis of the core scaffold with a C-4 trifluoromethyl group provides a viable route to such compounds. For instance, a non-photochemical strategy has been developed to access 4-CHF2 substituted 2-azabicyclo[2.1.1]hexanes, which can be isolated as protected intermediates suitable for further modification. rsc.org Electronegative substituents at the C-4 position are known to have a substantial effect on the pucker of the pyrrolidine ring within the bicyclic system. nih.gov
Table 1: Synthetic Strategies for C-4 Functionalization of 2-Azabicyclo[2.1.1]hexane Scaffolds
| Strategy | Precursor | Key Reaction | Functional Group Introduced | Reference |
| Iodocyclization | Fluorinated 3-aminomethyl methylenecyclobutanes | Iodocyclization with carboxylation and cyclization | -CF3, -CHF2 | enamine.netresearchgate.net |
| [2+2] Cycloaddition | Fluorinated alkene and allene | High-temperature [2+2] cycloaddition followed by reduction and cyclization | -CHF2 | rsc.org |
Introduction of Other Substituents on the Carbon Skeleton
Beyond C-4, other positions on the carbon skeleton of the 2-azabicyclo[2.1.1]hexane ring system can be functionalized to introduce a wide array of chemical diversity. Nucleophilic displacement reactions on appropriately substituted precursors are a common method for introducing various heteroatom substituents at the C-5 and C-6 positions. choudharylab.comnih.gov
Research has demonstrated the successful introduction of several functional groups, including:
Halogens: Bromo and fluoro substituents have been incorporated. choudharylab.comnih.gov For instance, N-benzyl dibromides can be prepared from N-alkoxycarbonyl dihydropyridine photoproducts and subsequently undergo nucleophilic displacement. choudharylab.com
Oxygen-containing groups: Acetoxy and hydroxy groups can be introduced. choudharylab.comnih.gov These are often achieved through the displacement of bromo substituents using reagents like cesium acetate. nih.gov
Nitrogen-containing groups: Azido and imidazole functionalities have been installed via nucleophilic substitution of bromide precursors. choudharylab.comnih.gov
Sulfur-containing groups: Thiophenyl groups have been added to the scaffold. choudharylab.comnih.gov
Carbon-based groups: The introduction of alkyl, acyl, or aryl side chains has also been explored, although syntheses that yield a syn-orientation of these groups are more common. cdnsciencepub.com
These transformations often involve the rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors. researchgate.netnih.gov The choice of electrophiles and solvents can control the participation of the neighboring nitrogen group, leading to either rearranged 2-azabicyclo[2.1.1]hexane products or unrearranged adducts. researchgate.net For example, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with bromine in nitromethane yields solely the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. researchgate.net
Table 2: Examples of Substituents Introduced on the 2-Azabicyclo[2.1.1]hexane Skeleton
| Position(s) | Substituent | Method | Precursor | Reference |
| C-5, C-6 | Bromo, Fluoro, Acetoxy, Hydroxy, Azido, Imidazole, Thiophenyl, Iodo | Nucleophilic Displacement | 5(6)-anti-bromo derivatives | choudharylab.comnih.gov |
| C-5, C-6 | Bromo, Acetoxy | Electrophilic Addition-Rearrangement | N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | researchgate.net |
| C-5 | Hydroxy | Reductive Dehalogenation | 5-anti,6-anti-bromohydrins | nih.gov |
| C-5 | Alkyl, Acyl, Aryl | Carbonyl Addition to Ketone Precursor | Azabicyclic ketone | cdnsciencepub.com |
Stereochemical Control in Derivatization Reactions
The stereochemical outcome of derivatization reactions is critical in determining the final three-dimensional shape and biological activity of the resulting molecules. In the 2-azabicyclo[2.1.1]hexane system, substituents can adopt a syn (on the same side as the nitrogen bridge) or anti (on the opposite side) orientation.
Significant effort has been dedicated to controlling the stereochemistry of functionalization. Key strategies and observations include:
Neighboring Group Participation: The nitrogen atom of the bicyclic system can participate in reactions at adjacent carbons, often influencing the stereochemistry of the product. For example, nucleophilic displacements of 5(6)-anti-bromo substituents to give products with retained stereochemistry are facilitated by the amine nitrogen. choudharylab.comnih.gov
Solvent and Reagent Effects: The choice of solvent and reagents can dictate the reaction pathway and, consequently, the stereochemical outcome. Nucleophilic displacements of anti-bromides proceed with faster rates and higher yields in DMSO compared to DMF. nih.gov Similarly, the use of cesium acetate (CsOAc) is more effective than sodium acetate (NaOAc). nih.gov
Stereoselective Additions: Additions to carbonyl groups on the ring system can be highly stereoselective. Organolithium and organomagnesium reagents, as well as borane reagents, have been shown to add to azabicyclic ketones stereoselectively from the face syn to the nitrogen-containing bridge. cdnsciencepub.com
Rearrangement Routes: Stereocontrolled syntheses of 5,6-difunctionalized derivatives have been achieved through rearrangement routes. For instance, regioselective additions to aziridinium ions formed from 2-azabicyclo[2.2.0]hexane precursors allow for the stereocontrolled synthesis of derivatives with syn-hydroxy and syn-fluoro substituents. researchgate.netacs.org
The stereospecific conversion of carboxylic acids at the C-5 position via the Curtius rearrangement to the corresponding amines is another example of a reaction that proceeds with high stereochemical control. nih.gov These methods provide access to a diverse range of stereochemically defined 2-azabicyclo[2.1.1]hexane derivatives for various applications.
Table 3: Factors Influencing Stereochemical Control in Derivatization Reactions
| Reaction Type | Factor | Observation | Outcome | Reference |
| Nucleophilic Displacement | Neighboring Group Participation | The nitrogen atom assists in the departure of the leaving group. | Retention of stereochemistry at the reaction center. | choudharylab.comnih.gov |
| Nucleophilic Displacement | Solvent | Reactions are faster and higher yielding in DMSO vs. DMF. | Improved efficiency of stereospecific reactions. | nih.gov |
| Carbonyl Addition | Reagent Approach | Organometallic and borane reagents attack from the less hindered syn face. | Predominant formation of syn-alcohols. | cdnsciencepub.com |
| Electrophilic Addition | Electrophile/Solvent | Bromonium ions in polar aprotic solvents favor rearrangement. | Stereoselective formation of rearranged anti,anti-dibromides. | researchgate.net |
| Rearrangement | Intermediate | Regioselective opening of aziridinium ion intermediates. | Stereocontrolled introduction of syn-substituents. | acs.org |
Structural and Conformational Aspects of 2 Azabicyclo 2.1.1 Hexan 1 Ylmethanol
Inherent Strain and Rigidity of the Bicyclo[2.1.1]hexane System
The bicyclo[2.1.1]hexane ring system is characterized by a substantial degree of inherent strain, a direct consequence of the geometric constraints imposed by the fused four- and five-membered rings. This strain arises primarily from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, a phenomenon known as angle strain or Baeyer strain. Computational studies have been instrumental in quantifying the strain energy of this bicyclic system.
| Bicyclic System | Calculated Strain Energy (kcal/mol) |
| Bicyclo[2.1.1]hexane | 38.0 |
This table presents the calculated strain energy for the parent bicyclo[2.1.1]hexane system.
This high level of strain energy is a defining feature of the bicyclo[2.1.1]hexane core and significantly influences its reactivity and conformational behavior. The rigid nature of this scaffold severely restricts its conformational flexibility, meaning it predominantly exists in a single, well-defined three-dimensional shape. This conformational rigidity is a highly sought-after characteristic in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.
The synthesis of the bicyclo[2.1.1]hexane skeleton is a challenge due to this inherent strain, and various synthetic strategies have been developed to construct this motif, often leveraging strain-release-driven reactions.
Influence of the 1-Hydroxymethyl Group on Conformation
The rotation around the C1-CH₂OH bond (the C-C single bond connecting the bicyclic core to the methanol (B129727) group) will be a key conformational variable. The preferred rotamer will likely be governed by steric interactions with the rest of the bicyclic framework and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom at the 2-position.
Spectroscopic Characterization for Structural Confirmation
The definitive structural elucidation of 2-azabicyclo[2.1.1]hexan-1-ylmethanol relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region, characteristic of the bicyclic framework. The protons on the hydroxymethyl group would likely appear as a distinct signal, potentially a singlet or a multiplet depending on coupling to the hydroxyl proton. The bridgehead protons and the methylene protons of the bicyclic system would exhibit complex splitting patterns due to geminal and vicinal couplings within the rigid structure.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the bicyclic system and the hydroxymethyl group. The chemical shifts of these carbons would be indicative of their local electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands corresponding to the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons would be observed in the 2850-3000 cm⁻¹ region. C-N and C-O stretching vibrations would also be present in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₁₁NO), the expected molecular ion peak [M]⁺ would be observed at m/z 113.16. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other small neutral molecules, providing further structural information.
| Spectroscopic Data | Expected Features for this compound |
| ¹H NMR | Complex aliphatic signals, distinct signal for CH₂OH protons |
| ¹³C NMR | Unique signals for all carbon atoms |
| IR (cm⁻¹) | ~3200-3600 (O-H stretch), ~2850-3000 (C-H stretch) |
| MS (m/z) | 113.16 ([M]⁺) |
This table summarizes the expected key spectroscopic features for the structural confirmation of this compound.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools for investigating the structural and conformational aspects of molecules like this compound, providing insights that can complement experimental data.
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate information about the geometry, electronic structure, and energetics of the molecule.
Geometry Optimization: DFT calculations can be used to determine the lowest energy conformation of this compound. This would involve optimizing all bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The results would provide precise geometric parameters for the bicyclic core and the orientation of the hydroxymethyl substituent.
Spectroscopic Properties: QM calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These calculated values can be compared with experimental data to aid in the structural assignment and interpretation of the spectra.
Electrostatic Potential Maps: These maps can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.
Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, particularly in a condensed phase environment.
Conformational Sampling: While the bicyclic core is rigid, the hydroxymethyl group has rotational freedom. MM-based conformational search algorithms can be used to explore the potential energy surface associated with the rotation of this group and identify the most stable rotamers.
Solvent Effects: MD simulations can be performed to study the behavior of the molecule in different solvents. These simulations can provide insights into how solvent molecules interact with the solute and how these interactions might influence the preferred conformation of the hydroxymethyl group. For instance, in a protic solvent, the solvent molecules can form hydrogen bonds with both the hydroxyl group and the nitrogen atom, which could affect the intramolecular hydrogen bonding potential.
Flexibility and Dynamics: Although the core is rigid, MD simulations can provide information on the vibrational motions and small-scale fluctuations of the molecule over time, offering a more complete picture of its dynamic nature.
Utility as a Chiral Scaffold in Asymmetric Synthesis
The application of 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffolds in asymmetric synthesis is critically dependent on the ability to produce them in enantiomerically pure forms. While the scaffold itself is a useful building block, achieving high enantioselectivity in its synthesis has been a significant challenge. nih.govresearchgate.netresearchgate.net Recent advancements have focused on organocatalytic asymmetric approaches. For instance, a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to effectively catalyze the formal cycloaddition reaction of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines under mild conditions. nih.govnih.gov This method generates chiral aza-BCHs with high enantioselectivity, reaching up to a 99:1 enantiomeric ratio (er). nih.govresearchgate.netresearchgate.net
Another approach employed a chiral Brønsted acid catalyst for the formal cycloaddition of BCBs with N-Boc imines to yield chiral aza-BCHs with high enantiomeric ratios (98:2). nih.gov The development of these modular, enantioselective synthetic methods is crucial as it provides access to chiral aza-BCH building blocks that can be incorporated into more complex molecules where stereochemistry is critical for function. nih.govx-mol.net
Role in the Design of Conformationally Constrained Molecules
The defining feature of the 2-azabicyclo[2.1.1]hexane framework is its rigid, bridged structure, which severely restricts conformational flexibility. This inherent rigidity makes it an excellent scaffold for the design of conformationally constrained molecules. nih.govraineslab.com By incorporating this bicyclic system, chemists can lock substituents into well-defined spatial orientations, which is a powerful strategy in drug design for optimizing interactions with biological targets.
The 2-azabicyclo[2.1.1]hexane core is, in essence, a proline analogue with two Cγ atoms held in fixed positions, mimicking the two prevalent ring puckers of proline. nih.gov This structural constraint has been studied for its implications in peptide and protein stability, such as in collagen. nih.govraineslab.com The bicyclic core can have a determinative impact on the conformation of an entire molecule, a feature that has been explored in analogues of thyrotropin-releasing hormone (TRH). nuph.edu.ua
Application in Bridged Pyrrolidine and Proline Analog Design
The 2-azabicyclo[2.1.1]hexane scaffold is a prominent member of the bridged pyrrolidine class of compounds. nuph.edu.uaresearchgate.net It has been extensively developed as a conformationally constrained analogue of proline, often referred to as 2,4-methanoproline. nih.govnuph.edu.ua The corresponding α-amino acid, 2,4-methanoproline, was first isolated from the plant Ateleia Herbert smithii Pittier. nuph.edu.uaresearchgate.net
The conformational rigidity imparted by the bicyclic skeleton is considered to stabilize the trans-amide bond configuration in peptides, a feature of potential use in peptide-based drug design. nuph.edu.ua The synthesis of substituted 2-azabicyclo[2.1.1]hexanes as analogues of 2S-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline has been accomplished, demonstrating the utility of this scaffold in creating novel amino acid mimics. nih.gov These proline analogues serve as valuable tools for investigating the structural biology of proteins like collagen. nih.govraineslab.com
Integration into Complex Molecular Architectures
The 2-azabicyclo[2.1.1]hexane core serves as a versatile starting point for building more complex and multifunctional molecules. Its robust structure allows for a variety of chemical modifications, enabling its integration into diverse molecular frameworks.
Significant research has been directed toward developing synthetic routes to create multifunctionalized 2-azabicyclo[2.1.1]hexane derivatives. Catalyst-controlled chemodivergent synthesis is a powerful strategy; for example, a Cu(I)/Au(I)-catalyzed reaction of bicyclo[1.1.0]butane amides with azadienes provides access to valuable bicyclo[2.1.1]hexanes. researchgate.netnih.gov This method exhibits excellent chemoselectivity and is scalable to gram quantities. researchgate.netnih.gov
Furthermore, an optimized, multigram synthesis has been reported for 4-substituted 2,4-methanoproline derivatives. nuph.edu.uaresearchgate.net Starting from a key bicyclic building block, further modifications allow for the introduction of useful fragments such as NH₂, COOH, CH₂NH₂, and CH₂F with orthogonally protected functionalities. nuph.edu.uaresearchgate.net Another efficient synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride and allows for the creation of amino, hydroxy, and carboxylic acid derivatives on the carbon ring. nih.gov Such methods are crucial for generating a toolbox of functionalized bicyclic compounds ready for further elaboration. nih.gov
| Synthetic Strategy | Key Reagents/Catalysts | Resulting Functional Groups | Reference |
| Cu(I)/Au(I)-Catalyzed Cycloaddition | Bicyclo[1.1.0]butane amides, Azadienes, Cu(I)/Au(I) catalysts | Multifunctionalized bicyclo[2.1.1]hexanes | researchgate.netnih.gov |
| Derivatization of 2,4-Methanoproline Core | Mesyl chloride, Sodium azide | -NH₂, -COOH, -CH₂NH₂, -CH₂F | nuph.edu.uaresearchgate.net |
| Stereoselective Electrophilic Addition | Phenylselenyl bromide, Sodium hydride | -NH₂, -OH, -COOH | nih.gov |
Creation of Diverse Molecular Libraries
The development of robust and scalable synthetic routes to multifunctionalized 2-azabicyclo[2.1.1]hexanes enables the creation of diverse molecular libraries for drug discovery and chemical biology. The ability to readily modify the core scaffold at various positions allows for the systematic exploration of the chemical space around this three-dimensional structure. rsc.org Catalyst-controlled divergent synthesis and other modular approaches are particularly valuable as they allow for the generation of structurally distinct products from a single starting material, expanding the diversity of accessible molecules. researchgate.netnih.gov By converting the core scaffold into a variety of derivatives, researchers can build libraries of compounds for screening against biological targets, facilitating the discovery of new bioactive molecules.
Bioisosteric Replacement Potential of the Bicyclo[2.1.1]hexane Moiety
The 2-azabicyclo[2.1.1]hexane scaffold is a key player in the "escape from flatland" concept in medicinal chemistry. nih.govnuph.edu.ua This paradigm encourages the replacement of flat, two-dimensional aromatic fragments with sp³-rich, three-dimensional moieties to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govnuph.edu.ua
The aza-BCH scaffold has been successfully employed as a bioisostere of pyrrolidine, which is a component of numerous FDA-approved drugs. nih.govnih.govx-mol.net This replacement can lead to enhanced metabolic stability, increased water solubility, and reduced lipophilicity. nih.gov More broadly, the bicyclo[2.1.1]hexane framework is recognized as an excellent bioisostere for ortho- and meta-substituted benzene rings. rsc.org This rigid, non-planar structure can position substituents in a spatial arrangement that mimics aromatic systems while possessing superior physicochemical properties. For example, 2-oxabicyclo[2.1.1]hexanes, a related scaffold, have been validated as saturated bioisosteres of the ortho-substituted phenyl ring, showing improved water solubility while retaining bioactivity in agrochemical compounds. nih.govresearchgate.net
| Aromatic Scaffold | Saturated Bioisostere | Key Advantages | Reference |
| Pyrrolidine | 2-Azabicyclo[2.1.1]hexane | Enhanced metabolic stability, increased solubility, reduced lipophilicity | nih.govnih.gov |
| ortho-Substituted Benzene | 1,2-Disubstituted Bicyclo[2.1.1]hexane | Improved physicochemical properties, access to novel chemical space | |
| meta-Substituted Benzene | 2,5-Disubstituted Bicyclo[2.1.1]hexane | Rigid mimic with superior 3D character |
Future Prospects and Emerging Research Frontiers
Development of Novel and Sustainable Synthetic Methodologies
The demand for structurally complex, sp³-rich molecules in fields like drug discovery has catalyzed the development of innovative synthetic routes to the 2-azabicyclo[2.1.1]hexane core. rsc.org Future research is increasingly focused on methodologies that are not only efficient but also sustainable and scalable.
Key research directions include:
Catalytic Cycloadditions: A significant advancement involves the Lewis acid-catalyzed [3+2] cycloaddition of bicyclobutanes with imines, which constructs the azabicyclohexane skeleton in a single, atom-economical step. researchgate.net Future work aims to expand the catalyst portfolio, including enantioselective zinc-catalyzed versions, to achieve high stereocontrol, which is crucial for pharmaceutical applications.
Photochemical Methods: Photochemical approaches, such as [2+2] cycloadditions, represent a powerful tool for constructing the strained cyclobutane ring inherent in the scaffold. nih.gov Research into visible-light-mediated photochemical reactions could offer more sustainable and scalable alternatives to traditional UV-light-based methods.
| Methodology | Key Reactants | Primary Advantages | Reference |
|---|---|---|---|
| Catalytic [3+2] Cycloaddition | Bicyclobutanes, Imines | Single-step formation, high efficiency, potential for enantioselectivity. | researchgate.net |
| Intramolecular Displacement | Prefunctionalized cyclobutanes | Proven scalability (multigram to kilogram), reliable ring closure. | researchgate.netnuph.edu.ua |
| Photochemical Synthesis | Cyclobutene precursors | Access to strained ring systems, potential for sustainable visible-light catalysis. | nih.gov |
Exploration of Undiscovered Reactivity and Transformation Pathways
Understanding the inherent reactivity of the 2-azabicyclo[2.1.1]hexane framework is crucial for its elaboration into diverse functional molecules. The strained nature of the bicyclic system imparts unique chemical properties that are ripe for exploration.
Emerging research frontiers in this area include:
Divergent Reactivity: Studies have shown that the reaction of bicyclobutanes with imines can lead to divergent outcomes based on the substituent on the imine nitrogen. While N-arylimines typically undergo the desired [3+2] cycloaddition to yield azabicyclohexanes, N-alkylimines can follow an alternative addition/elimination pathway. Future work will focus on understanding and controlling these divergent pathways through catalyst and substrate design to access a wider range of molecular architectures from common intermediates.
Site-Selective Functionalization: The bicyclic core offers several positions for functionalization. Research into nucleophilic displacement reactions at the C5 and C6 positions has successfully introduced a variety of substituents, including fluoro, acetoxy, and azido groups. researchgate.net Developing methodologies for highly regioselective and stereoselective functionalization of the scaffold remains a key challenge and a significant area for future investigation.
Ring-Opening and Rearrangement Reactions: The inherent strain of the [2.1.1] bicyclic system could be harnessed to drive novel ring-opening or rearrangement reactions, providing access to unique and complex molecular scaffolds that would be difficult to synthesize through other means. Exploring reactions initiated by electrophiles, radical species, or transition metals could unveil unprecedented transformation pathways.
| Transformation Type | Description | Key Findings | Reference |
|---|---|---|---|
| Divergent Synthesis | Reaction pathway is dependent on the N-substituent of the imine reactant. | N-arylimines favor cycloaddition; N-alkylimines favor elimination. | |
| Nucleophilic Displacement | Substitution of leaving groups (e.g., bromide) on the bicyclic core. | Allows for the introduction of diverse functional groups like azido, fluoro, and acetoxy. | researchgate.net |
Advanced Applications in Supramolecular Chemistry and Materials Science
While the primary focus for azabicyclohexanes has been medicinal chemistry, their rigid, three-dimensional structures make them attractive candidates for supramolecular chemistry and materials science. The 2-azabicyclo[2.1.1]hexan-1-ylmethanol compound, with its defined stereochemistry and hydrogen-bonding functionalities (amine and alcohol), is a particularly promising building block, or "supramolecular synthon."
Future prospects in this domain include:
Programmed Self-Assembly: The rigid scaffold pre-organizes appended functional groups in specific spatial orientations. This allows for the design of molecules that can self-assemble into highly ordered, three-dimensional superstructures through predictable non-covalent interactions like hydrogen bonding. Research on related bicyclic N,N′-diacylaminals has shown they can form complex self-assembled structures, such as hexameric cylinders and infinite tapes, demonstrating the potential of such rigid motifs in creating novel supramolecular architectures. uky.edu
Development of Novel Polymers: Incorporating this compound as a monomer into polymers could lead to materials with unique properties. The rigid, non-planar nature of the bicyclic unit would restrict chain mobility, potentially leading to polymers with high thermal stability, specific optical properties, or defined microporosity.
Functional Materials and Scaffolds: In materials science, a "scaffold" provides a structural framework. By functionalizing the hydroxyl and amine groups, the 2-azabicyclo[2.1.1]hexane core could be used to build porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with precisely defined pore sizes and chemical environments for applications in catalysis or gas storage.
High-Throughput Synthesis and Screening for Scaffold Discovery
The need to rapidly explore the vast chemical space around the 2-azabicyclo[2.1.1]hexane core makes high-throughput (HT) methods indispensable. These techniques are crucial for both discovering new synthetic reactions and for screening compound libraries for desired properties, particularly in drug discovery.
Future directions are centered on:
Reaction Discovery and Optimization: Microscale high-throughput experimentation has already proven integral to the discovery and optimization of synthetic routes to azabicyclohexanes. By running hundreds or thousands of reactions in parallel on a microscale, researchers can rapidly screen catalysts, solvents, and other reaction parameters to identify optimal conditions for novel transformations.
Automated Synthesis of Libraries: The development of modular synthetic routes enables the creation of large libraries of 2-azabicyclo[2.1.1]hexane derivatives. Future work will focus on adapting these syntheses to automated platforms, allowing for the rapid generation of hundreds of distinct analogues for biological screening or materials testing.
Scaffold Hopping and Bioisosteric Replacement: High-throughput screening of libraries based on the 2-azabicyclo[2.1.1]hexane scaffold allows medicinal chemists to identify it as a potential "scaffold hop" from existing, often planar, pharmacophores. Its utility as a rigid, three-dimensional bioisostere for pyrrolidines or even phenyl rings is a key area of exploration, driven by the hypothesis that increasing the sp³-character of molecules can lead to improved drug properties. rsc.org
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-Azabicyclo[2.1.1]hexan-1-ylmethanol?
The synthesis of 2-azabicyclo[2.1.1]hexane derivatives often relies on intramolecular [2+2] photocycloaddition . For example, 1-aryl or 1-pyridyl derivatives are synthesized by irradiating allylamine precursors with acetophenone as a sensitizer . Substitution patterns on the bicyclic scaffold are controlled by selecting appropriate ketone and allylamine starting materials. Post-functionalization (e.g., reduction or hydrolysis) can introduce hydroxymethyl groups, yielding analogs like this compound . Alternative routes include strain-relief cycloadditions of bicyclobutanes (BCBs) with imines to form 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffolds .
Basic: How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, derivatives like Boc-2,4-methanoproline (C11H17NO4) have been verified using this method to confirm bicyclic geometry and substituent positions . NMR spectroscopy is critical for characterizing dynamic behavior:
- ¹H NMR identifies hydrogen environments (e.g., bridgehead protons resonate at δ 2.5–3.5 ppm due to ring strain).
- ¹³C NMR confirms quaternary carbons in the bicyclic system (e.g., bridgehead carbons at ~50–60 ppm) .
Advanced: How can researchers address low yields in photocycloaddition-based syntheses of 2-azabicyclo[2.1.1]hexane derivatives?
Low yields in [2+2] photocycloadditions often stem from competing side reactions (e.g., over-irradiation or non-productive energy transfer). Mitigation strategies include:
- Optimizing sensitizer concentration : Acetophenone is commonly used at 5–10 mol% to balance energy transfer efficiency and side-product formation .
- Controlling irradiation wavelength : UV lamps (λ = 300–350 nm) minimize undesired radical pathways .
- Post-reaction purification : HPLC or column chromatography resolves diastereomers, which may form due to the strained bicyclic system .
Advanced: What strategies enable stereoselective functionalization of this compound?
Stereoselectivity is challenging due to the rigid bicyclic scaffold. Key approaches include:
- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to direct functionalization at the hydroxymethyl position .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers of esters derived from the alcohol group .
- Asymmetric catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) can introduce aryl/pyridyl groups with >90% enantiomeric excess .
Advanced: How do researchers resolve contradictions in spectroscopic data for bicyclic amines like this compound?
Discrepancies in NMR or mass spectrometry (MS) data often arise from conformational flexibility or impurity carryover . Resolution methods:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that obscure proton signals at room temperature .
- High-resolution MS (HRMS) : Distinguishes between isobaric impurities (e.g., C12H13NO3 vs. C11H17NO4) .
- Comparative crystallography : Cross-referencing with structurally characterized analogs (e.g., 2,4-methanoproline derivatives) validates assignments .
Advanced: What role does this compound play in bioisostere design for drug discovery?
The bicyclic scaffold serves as a rigid proline mimetic to modulate peptide conformation. For example:
- Methanoprolines : Boc- or Fmoc-protected derivatives (e.g., Boc-2,4-methanoproline, CAS 127926-24-3) enhance α-helix stability by restricting backbone torsion angles .
- Fluorinated analogs : Deoxo-Fluor® introduces fluorine at the hydroxymethyl position, improving metabolic stability while retaining conformational control .
- Antiproliferative agents : Derivatives with appended sulfonamide or carboxyl groups show IC50 values comparable to cisplatin in cancer cell lines, highlighting therapeutic potential .
Basic: What are the key physical properties of this compound and its derivatives?
- Molecular weight : Ranges from 141.12 (C6H7NO3) to 349.39 g/mol (C21H19NO4) depending on substituents .
- Solubility : Hydrochloride salts (e.g., CAS 1203686-81-0) are water-soluble, while free bases require polar aprotic solvents (e.g., DMF or DMSO) .
- Thermal stability : Decomposition temperatures exceed 200°C, making them suitable for high-temperature reactions .
Advanced: How can computational modeling aid in optimizing the synthesis of 2-azabicyclo[2.1.1]hexane derivatives?
Density functional theory (DFT) predicts reaction pathways and transition states:
- Photocycloaddition barriers : Calculations identify optimal diradical intermediates for [2+2] ring closure .
- Steric effects : Models guide substituent placement to minimize strain in the bicyclic system .
- Solvent interactions : Molecular dynamics simulations optimize reaction media (e.g., acetone vs. toluene) for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
